molecular formula C17H20FN3O2S B2821838 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzenesulfonamide CAS No. 2309775-32-2

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzenesulfonamide

Cat. No. B2821838
CAS RN: 2309775-32-2
M. Wt: 349.42
InChI Key: SYIGLEWETUQQJE-UHFFFAOYSA-N
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Description

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzenesulfonamide, also known as DCPA-FB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. In

Scientific Research Applications

Catalytic Applications

One study explores the reactivity of pyrazole derivatives in palladium-catalyzed direct arylations. These compounds, which include structural motifs similar to N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzenesulfonamide, were successfully employed in regioselective C4-arylations without the decomposition of the cyclopropyl unit. This catalytic process tolerates a wide variety of functional groups, highlighting the versatility of pyrazole derivatives in synthetic chemistry (Sidhom et al., 2018).

Medicinal Chemistry and Biological Applications

  • Synthesis and Characterization for Therapeutic Applications

    Another research area involves the synthesis and characterization of celecoxib derivatives, including compounds structurally related to this compound, as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These studies highlight the compound's versatility in drug development, emphasizing its potential in addressing a range of health conditions (Küçükgüzel et al., 2013).

  • Anticancer and Enzyme Inhibition

    Further investigations into sulfonamide derivatives, including those related to the chemical , have demonstrated their effectiveness as selective inhibitors of human carbonic anhydrase isoforms IX and XII, offering a promising approach for anticancer drug development (Gul et al., 2018).

Synthetic Methodology Development

Research also encompasses the development of synthetic methodologies utilizing compounds like this compound for the preparation of fluorinated pyrazole derivatives. These compounds have potential applications in developing new herbicides, demonstrating the broad utility of this chemical class in agriculture (Morimoto et al., 1990).

properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2S/c18-14-2-1-3-15(10-14)24(22,23)19-8-9-21-17(13-6-7-13)11-16(20-21)12-4-5-12/h1-3,10-13,19H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIGLEWETUQQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=CC(=C3)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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